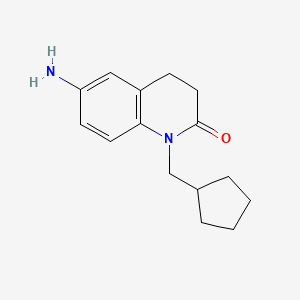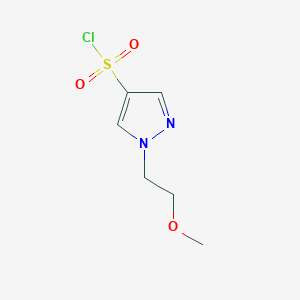
4-(Oxolan-3-yl)anilin
Übersicht
Beschreibung
4-(Oxolan-3-yl)aniline is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Oxolan-3-yl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Oxolan-3-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Oxolan-3-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymersynthese
“4-(Oxolan-3-yl)anilin” wird zur Synthese neuer Polyanilin (PANI)-Derivate verwendet. Diese Derivate zeigen eine verbesserte Löslichkeit in gängigen organischen Lösungsmitteln, was eine wesentliche Verbesserung gegenüber dem traditionellen PANI darstellt, das für seine geringe Löslichkeit bekannt ist. Das modifizierte PANI behält seine wichtigen Eigenschaften wie Redoxaktivität, elektronische und ionische Leitfähigkeit sowie thermische Stabilität bei, wodurch es für Anwendungen in energiesparenden Geräten, elektromagnetischer Strahlungsschirmung, antistatischen Beschichtungen und als Korrosionsinhibitor geeignet ist .
Sensorentwicklung
Die elektrischen Eigenschaften der synthetisierten PANI-Derivate aus “this compound” machen sie hoch empfindlich gegenüber Feuchtigkeit und Ammoniak. Diese Empfindlichkeit wird bei der Konstruktion von chemischen Sensoren genutzt, bei denen dünne Polymerfilme dieser Derivate zur hochgenauen Erkennung dieser Stoffe verwendet werden können .
Medizinische Anwendungen
Es besteht das Potenzial für die Anwendung von “this compound”-Derivaten im medizinischen Bereich. Die modifizierten PANI-Derivate können aufgrund ihrer Löslichkeit und Stabilität in Medikamenten-Abgabesystemen verwendet werden. Ihre leitfähigen Eigenschaften eröffnen auch Möglichkeiten für den Einsatz in der Bioelektronik und Biosensorik .
Heterogene Katalyse
Die funktionalisierten PANI-Derivate, die aus “this compound” gewonnen werden, sind vielversprechend in der heterogenen Katalyse. Die Einarbeitung von Substituenten an der ortho-Position des aromatischen Rings kann die katalytische Aktivität dieser Polymere verstärken, wodurch sie für verschiedene katalytische Reaktionen geeignet sind .
Organische Synthese
“this compound” dient als Baustein in der organischen Synthese. Seine Struktur ermöglicht die Entwicklung komplexer organischer Moleküle, die zur Synthese von Pharmazeutika und anderen organischen Verbindungen mit einzigartigen Eigenschaften verwendet werden können.
Materialwissenschaft
In der Materialwissenschaft wird “this compound” zur Entwicklung von Materialien mit neuartigen Eigenschaften verwendet. Seine Derivate können in Verbundwerkstoffe eingearbeitet werden, um ihre elektrische Leitfähigkeit, mechanische Festigkeit und chemische Beständigkeit zu verbessern, wodurch sie für eine Vielzahl von Anwendungen geeignet sind, von der Elektronik bis zu Baustoffen.
Eigenschaften
IUPAC Name |
4-(oxolan-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTIOFHVFUMIAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353853-58-3 | |
| Record name | 4-(oxolan-3-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1530252.png)
![3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1530254.png)

![4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B1530259.png)
![2-{1-[4-(Methylsulfanyl)benzoyl]piperidin-2-yl}acetic acid](/img/structure/B1530260.png)
![4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole](/img/structure/B1530261.png)
![[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol](/img/structure/B1530262.png)






